molecular formula C10H7NO3 B097883 3-Hydroxyquinoline-2-carboxylic acid CAS No. 15462-45-0

3-Hydroxyquinoline-2-carboxylic acid

Cat. No. B097883
CAS RN: 15462-45-0
M. Wt: 189.17 g/mol
InChI Key: WHKZBVQIMVUGIH-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-2-carboxylic Acid is a useful intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .


Synthesis Analysis

The synthesis of 3-Hydroxyquinoline-2-carboxylic Acid involves several stages. For example, one method involves the reaction of 4,7-dimethyl coumarin with nitric acid in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

3-Hydroxyquinoline-2-carboxylic Acid has a molecular formula of C10H7NO3 and a molecular weight of 189.17 . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

3-Hydroxyquinoline-2-carboxylic Acid can undergo various chemical reactions. For instance, it can be used as an intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .


Physical And Chemical Properties Analysis

3-Hydroxyquinoline-2-carboxylic Acid has a melting point of 187-190 °C (decomp), a boiling point of 384.7±32.0 °C (Predicted), and a density of 1.480±0.06 g/cm3 (Predicted). It is slightly soluble in DMSO (when heated) and Methanol .

Scientific Research Applications

Synthesis of Ethynyl Derivatives

3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . The physicochemical properties of the newly synthesized structures were investigated .

Potential Antioxidants

A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity . Some compounds showed good antioxidant activity, whereas others displayed mild to moderate activity .

Precursor of Antibiotics

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a precursor of the antibiotic cinropeptin from Streptomyces griseoflavus . It is also a precursor of thiocoralin, an antitumor compound from the marine actinomycete Micromonospora sp .

Inhibitor of 2OG Oxygenase Subfamilies

5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .

Directed Lithiation

Directed lithiation of 3-(methoxymethoxy)quinoline has been achieved . This process induces a regioselective C-a lithiation of pyridine derivatives .

Biological Function in Plants

Derivatives of 4-hydroxyquinoline-2-carboxylic acid are found in plants, for example, 6-hydroxykynurenic acid in Gingko biloba . The biological function in Gingko is unknown .

Safety and Hazards

3-Hydroxyquinoline-2-carboxylic Acid may cause long-lasting harmful effects to aquatic life. It also harms public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

Quinoline derivatives, including 3-Hydroxyquinoline-2-carboxylic Acid, have a wide range of biological activities and are considered important in the field of medicinal chemistry . They are being extensively studied for their potential therapeutic applications .

properties

IUPAC Name

3-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZBVQIMVUGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Hydroxyquinoline-2-carboxylic acid in natural product research?

A: 3-Hydroxyquinoline-2-carboxylic acid was identified as a secondary metabolite in the culture filtrate of Streptomyces griseoflavus subsp. (Gö 3592). [] This discovery highlights the potential of microbial sources in producing novel chemical entities with potential biological activities.

Q2: Can you describe a synthetic route for producing 3-Hydroxyquinoline-2-carboxylic acid?

A: While a complete synthesis isn't detailed in the provided abstracts, a five-step partial synthesis of 3-Hydroxyquinoline-2-carboxylic acid was employed to confirm the structure of the naturally derived compound. [] Additionally, a patent describes the synthesis of substituted quinoline-2-carboxamides, including a step where a quinoline-2-carboxylic acid derivative undergoes aminolysis to yield a compound that can be further modified to obtain the desired 3-hydroxyquinoline-2-carboxylic acid derivative. []

Q3: What are the potential applications of 3-Hydroxyquinoline-2-carboxylic acid derivatives?

A: Research suggests that substituted quinoline-2-carboxamides, specifically those containing the 3-hydroxyquinoline-2-carboxylic acid moiety, could act as inhibitors of prolyl-4-hydroxylase. [] This enzyme plays a crucial role in collagen biosynthesis, and inhibiting it may offer therapeutic benefits in treating fibrosis. This highlights the potential of 3-Hydroxyquinoline-2-carboxylic acid as a scaffold for developing novel therapeutics.

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